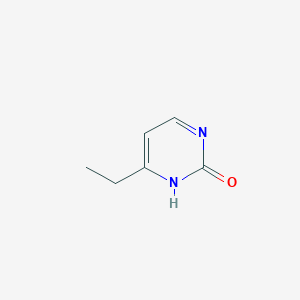
4-Ethyl-2-pyrimidinol
Overview
Description
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives, which are structurally similar to 4-Ethyl-2-pyrimidinol, has been reported. The process involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of 4-Ethyl-2-pyrimidinol consists of a pyrimidine ring, which is a heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
Pyrimidine compounds, including 4-Ethyl-2-pyrimidinol, have been known to undergo various chemical reactions. For instance, chlorination with equimolar POCl3 can be efficiently achieved for many substrates such as 2-hydroxy-pyrimidines .Scientific Research Applications
Anti-inflammatory Applications
4-Ethyl-2-pyrimidinol derivatives have been studied for their anti-inflammatory properties. These compounds can inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . This suggests potential use in treating conditions characterized by inflammation.
Anti-fibrosis Activities
Research has indicated that pyrimidine derivatives, including those related to 4-Ethyl-2-pyrimidinol, show promising anti-fibrotic activities . They have been evaluated against immortalized rat hepatic stellate cells, with some compounds exhibiting better anti-fibrotic activities than known drugs. This points to a potential application in treating fibrotic diseases.
Synthesis of Heterocyclic Compounds
4-Ethyl-2-pyrimidinol is a valuable intermediate in the synthesis of novel heterocyclic compounds. These compounds are crucial in medicinal chemistry for creating libraries of molecules with potential biological activities .
Pharmacological Effects
Pyrimidines, including 4-Ethyl-2-pyrimidinol, display a range of pharmacological effects. They are known for their antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties . This broad spectrum of activity makes them versatile in drug development.
Structure-Activity Relationships (SAR)
The study of SARs is vital for understanding the pharmacological potential of chemical compounds. 4-Ethyl-2-pyrimidinol and its derivatives provide a basis for detailed SAR analysis, which can lead to the synthesis of novel analogs with enhanced activities and minimal toxicity .
Organic Synthesis
4-Ethyl-2-pyrimidinol can be used in organic synthesis procedures, particularly in the preparation of sodium ethoxide solutions from sodium and anhydrous ethanol, which are foundational reactions in organic chemistry .
Safety And Hazards
Future Directions
Research on pyrimidines, including 4-Ethyl-2-pyrimidinol, is ongoing. There is potential for the development of new pyrimidines as anti-inflammatory agents . Additionally, improvements in reducing the amount of POCl3 used in large scale chlorination procedures would be welcomed for economic, environmental, and safety considerations .
properties
IUPAC Name |
6-ethyl-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-5-3-4-7-6(9)8-5/h3-4H,2H2,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFADOWUMZBFKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-2-pyrimidinol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-cyano-3-methyl-N-({[(4-methylbenzyl)oxy]imino}methyl)-4-phenyl-2-thiophenecarboxamide](/img/structure/B1530993.png)
![N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide](/img/structure/B1530994.png)

![3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-methylaniline](/img/structure/B1530997.png)
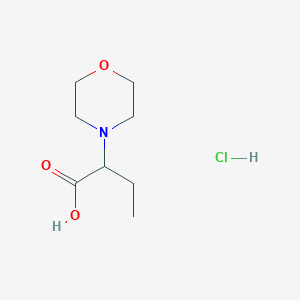

![(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol](/img/structure/B1531001.png)
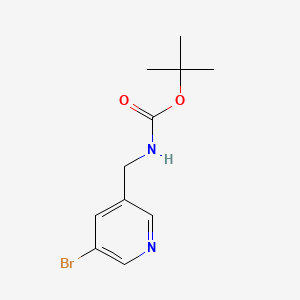
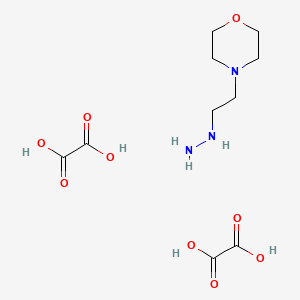
![2-methoxy-4-[(E)-2-pyridin-2-ylvinyl]phenol](/img/structure/B1531008.png)

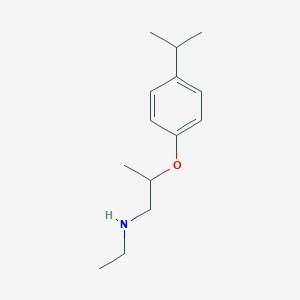
![[(3S,4R)-4-(3-Ethoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1531012.png)
